molecular formula C7H16ClNO2S B11887847 2-Amino-6-(methylthio)hexanoic acid hydrochloride

2-Amino-6-(methylthio)hexanoic acid hydrochloride

Cat. No.: B11887847
M. Wt: 213.73 g/mol
InChI Key: CBXJTXJQJLPDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(methylthio)hexanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2S. It is also known as Norleucine, 6-(methylthio)-. This compound is characterized by its unique structure, which includes an amino group, a methylthio group, and a hexanoic acid backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as crystallization and distillation are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(methylthio)hexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6-(methylthio)hexanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(methylthio)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    6-Aminohexanoic acid: Similar structure but lacks the methylthio group.

    Norleucine: Similar backbone but different functional groups.

Uniqueness: 2-Amino-6-(methylthio)hexanoic acid hydrochloride is unique due to the presence of both an amino group and a methylthio group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

2-amino-6-methylsulfanylhexanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2S.ClH/c1-11-5-3-2-4-6(8)7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H

InChI Key

CBXJTXJQJLPDRP-UHFFFAOYSA-N

Canonical SMILES

CSCCCCC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.